Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
Description
Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a pyrimidine derivative characterized by a cyano group at position 5, a 2,4-diketone structure, and an acetoxy methyl ester side chain. This compound belongs to the dihydropyrimidinone (DHPM) family, known for diverse biological activities, including enzyme inhibition and anticancer properties . Its molecular formula is C₈H₇N₃O₄, with a molecular weight of 209.16 g/mol (based on analogs in ).
Properties
IUPAC Name |
methyl 2-(5-cyano-2,4-dioxopyrimidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-15-6(12)4-11-3-5(2-9)7(13)10-8(11)14/h3H,4H2,1H3,(H,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSOIMXHOJOWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C(=O)NC1=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate typically involves the condensation of cyanoacetic acid derivatives with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Formation
The methyl ester undergoes saponification under mild conditions:
-
Base-Mediated Hydrolysis : Treatment with triethylamine in methanol quantitatively yields (5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid .
-
Solubility : The carboxylic acid derivative is sparingly soluble in polar solvents (e.g., water, DMSO) but dissolves in DMF for further coupling reactions .
Electrophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine core undergoes selective functionalization:
-
Halogenation : Iodination at C-5 using CAN and iodine in MeCN (65% yield) .
-
Nucleophilic Additions : Reaction with hydrazine derivatives in MeOH/DCM mixtures forms hydrazone conjugates .
Multicomponent Reactions for Heterocycle Assembly
The compound serves as a building block in Biginelli-type reactions:
-
Catalyst : Diisopropyl ethyl ammonium acetate (DIPEAc) in solvent-free conditions facilitates one-pot synthesis of tetrahydropyrimidine scaffolds .
-
Substrate Scope : Compatible with aldehydes bearing electron-withdrawing (-NO₂, -CN) and donating (-OMe) groups, achieving 74–94% yields .
Biological Activity and Further Modifications
While direct pharmacological data for this compound is limited, structurally related analogs exhibit:
Scientific Research Applications
Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and interactions depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the dihydropyrimidinone core but differ in substituents at positions 5 and 6, ester groups, or side-chain modifications. Below is a detailed comparison:
Structural Analogs and Physicochemical Properties
Biological Activity
Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by a cyano group and dioxo functionality, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H7N3O4
- Molecular Weight : 209.15 g/mol
- CAS Number : 155211-06-6
- Purity : Typically reported at 95% or higher .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes, particularly those associated with cancer cell proliferation.
- Antioxidant Activity : The presence of the dioxo group may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Antitumor Effects : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Antitumor Activity
Recent studies have evaluated the antitumor activity of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 14.5 ± 2.2 |
| MCF-7 | 16.8 ± 1.9 |
| SK-OV-3 | 18.6 ± 2.1 |
| HT-29 | 19.8 ± 1.9 |
These findings indicate a promising potential for this compound in cancer therapy due to its relatively low IC50 values across multiple cell lines .
Mechanistic Insights
Molecular docking studies suggest that this compound binds effectively to DNA topoisomerase II, a critical enzyme involved in DNA replication and repair. This binding may disrupt normal cellular processes leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several case studies have highlighted the biological significance of this compound:
- Study on Antioxidant Properties : A study demonstrated that this compound exhibited significant antioxidant activity in vitro, reducing reactive oxygen species (ROS) levels in cultured cells.
- Cytotoxicity Assessment : In a comparative analysis with established chemotherapeutics such as Doxorubicin and Cisplatin, this compound showed comparable or enhanced cytotoxic effects against resistant cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate, and how can reaction conditions be optimized?
The compound can be synthesized via carboxymethylation of pyrimidine derivatives. A common approach involves coupling 5-fluorouracil analogs with methyl esters using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) to suppress racemization during peptide bond formation . Optimizing solvent polarity (e.g., dimethylformamide) and temperature (room temperature to 60°C) improves yields. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted intermediates .
Q. How can researchers structurally characterize this compound and confirm its purity?
Key techniques include:
- NMR spectroscopy : Analyze and spectra to confirm the presence of the cyano group (δ ~110-120 ppm in ) and ester carbonyl (δ ~165-170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHNO, expected m/z 229.036).
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .
Q. What safety protocols are essential when handling this compound?
The compound exhibits acute oral toxicity (GHS Category 4) and skin/eye irritation (Category 2). Required precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound interact with pharmacological targets like DPP-4, and what computational methods validate these interactions?
Molecular docking studies (e.g., using AutoDock Vina) reveal interactions with DPP-4 residues such as Tyr547 and Glu206, critical for binding affinity. Comparative analysis with sitagliptin (a known DPP-4 inhibitor) shows similar hydrogen bonding patterns at the active site. Validate docking results with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-protein complexes .
Q. What methodological frameworks are recommended for evaluating its cytotoxicity and antitumor activity?
- SRB assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B (0.4% in 1% acetic acid), and measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and outperforms Bradford/Lowry methods in sensitivity .
- Clonogenic assays : Use 6-well plates to quantify survival fractions post-treatment (e.g., IC values against HeLa or MCF-7 cell lines) .
Q. How can researchers address discrepancies in synthetic yields during scale-up?
Common issues include incomplete coupling or ester hydrolysis. Mitigation strategies:
- Reagent stoichiometry : Ensure a 1.2:1 molar ratio of EDC·HCl to carboxylate intermediate.
- Moisture control : Use anhydrous solvents and molecular sieves to prevent hydrolysis of the methyl ester .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real time .
Q. Are there photochemical applications for this compound in targeted drug delivery systems?
Yes. The pyrimidine-dione core undergoes photochemical reactions (e.g., [2+2] cycloaddition with thioketones under UV light) to generate thietane derivatives for prodrug strategies. Optimize wavelengths (e.g., 365 nm) and irradiance (10–20 mW/cm) to control reaction specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
